![molecular formula C13H10Br2 B1403408 3-Bromo-4-(bromomethyl)-1,1'-biphenyl CAS No. 1396865-04-5](/img/structure/B1403408.png)
3-Bromo-4-(bromomethyl)-1,1'-biphenyl
Overview
Description
3-Bromo-4-(bromomethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of two bromine atoms attached to the biphenyl structure, specifically at the 3rd and 4th positions, with a bromomethyl group at the 4th position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Reactions: Formation of biphenyl derivatives with various functional groups.
Coupling Reactions: Formation of extended biphenyl systems with diverse substituents.
Oxidation Reactions: Conversion to carboxylic acids or aldehydes.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols. This property makes it useful for synthesizing more complex organic molecules.
- Coupling Reactions : It is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves the coupling of aryl halides with boronic acids, leading to the formation of biphenyl derivatives .
- Oxidation and Reduction : The bromomethyl group can be oxidized to carboxylic acids or reduced to methyl groups under specific conditions, allowing for further functionalization of the molecule.
Biological Applications
Potential Drug Development
- 3-Bromo-4-(bromomethyl)-1,1'-biphenyl is being investigated for its interactions with biological macromolecules. Its unique structure may influence its ability to interact with proteins and enzymes, making it a candidate for drug development.
- Biochemical Pathways : Research into its role in biochemical pathways is ongoing, with studies focusing on how such compounds can modulate biological processes .
Industrial Applications
Advanced Materials Production
- This compound plays a role in the production of advanced materials such as liquid crystals and organic semiconductors. These materials are crucial in developing technologies like OLEDs (Organic Light Emitting Diodes) and LCDs (Liquid Crystal Displays) .
- Polymer Chemistry : It is also utilized in creating polymers with specific properties due to its brominated structure, which can enhance material performance in various applications.
Case Studies
Several studies have highlighted the applications of this compound:
- Synthesis of Novel Pharmaceuticals : A study demonstrated that derivatives of this compound could inhibit specific enzyme activities linked to cancer progression. The modifications allowed for enhanced selectivity towards target proteins .
- Development of OLED Materials : Research showed that incorporating this compound into OLED structures improved the efficiency and stability of light emission compared to traditional materials .
- Polymer Innovations : Investigations into polymer blends containing this compound revealed enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the bromomethyl group, leading to different reactivity and applications.
3-Bromo-4-methylbiphenyl: Similar structure but without the second bromine atom, affecting its chemical behavior.
4-(Bromomethyl)-1,1’-biphenyl: Similar but with bromine at different positions, influencing its reactivity and applications
Uniqueness: 3-Bromo-4-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Biological Activity
3-Bromo-4-(bromomethyl)-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields.
Chemical Structure and Properties
This compound is a biphenyl derivative that contains two bromine atoms and a bromomethyl group. Its structure can be represented as follows:
This chemical configuration contributes to its unique properties and biological interactions.
Target Proteins and Enzymes
Research has shown that this compound interacts with various proteins and enzymes, notably cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound disrupts cell cycle regulation, leading to cell cycle arrest and potential apoptosis in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDKs, it alters the normal progression of the cell cycle, impacting DNA replication and cell division.
- Signal Transduction : The inhibition of specific kinases influences cellular signaling pathways that control growth and differentiation .
Antiviral Activity
In studies assessing antiviral properties, compounds related to this compound have demonstrated significant inhibitory effects against various viruses. For instance, derivatives were tested for their ability to inhibit yellow fever virus replication, showing over 50% inhibition at concentrations of 50 µM .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies indicated that it effectively inhibits the proliferation of cancer cell lines by inducing cell cycle arrest through CDK inhibition. This mechanism suggests potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Dosage Effects
In Vivo Studies
Animal model studies have shown that the biological effects of this compound vary with dosage. Lower doses may exhibit therapeutic effects by selectively inhibiting disease-related pathways without significant toxicity .
Metabolic Pathways
The compound interacts with various metabolic enzymes, influencing metabolic flux within cells. Its transport and distribution are mediated through specific transporters that facilitate cellular uptake and localization to target organelles.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBZQVMPUJYXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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